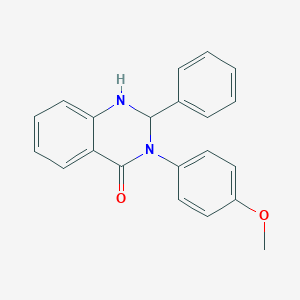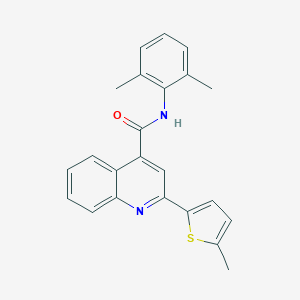
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, also known as DMPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTQ is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various biological processes. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.
生化学的および生理学的効果
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide and its potential use as an anticancer agent. Additionally, research could also focus on the development of new synthetic methods for N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide that could improve its solubility and make it more suitable for use in various applications. Finally, research could also explore the potential use of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in other fields such as organic electronics and materials science.
合成法
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves several steps that include the reaction of 2-amino-4,6-dimethylquinoline with 5-methylthiophene-2-carboxylic acid, followed by the reaction of the resulting product with 2,6-dimethylphenyl isocyanate. The final product is obtained after purification and characterization through various spectroscopic techniques.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
CAS番号 |
5702-30-7 |
|---|---|
製品名 |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
分子式 |
C23H20N2OS |
分子量 |
372.5 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-7-6-8-15(2)22(14)25-23(26)18-13-20(21-12-11-16(3)27-21)24-19-10-5-4-9-17(18)19/h4-13H,1-3H3,(H,25,26) |
InChIキー |
IXOYAPRUIYDGGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
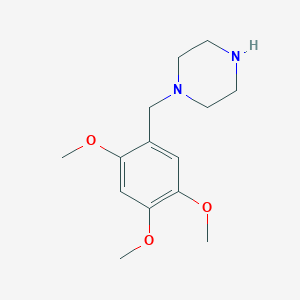

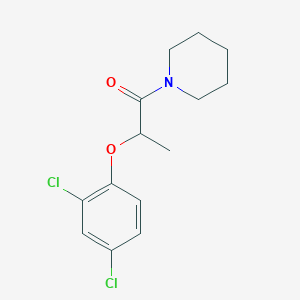
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

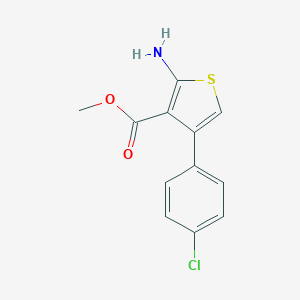
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
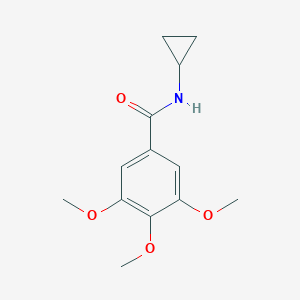
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
